molecular formula C9H6F2 B159679 (3,3-Difluorocycloprop-1-en-1-yl)benzene CAS No. 138101-00-5

(3,3-Difluorocycloprop-1-en-1-yl)benzene

Cat. No. B159679
M. Wt: 152.14 g/mol
InChI Key: FKPIRBZASXPNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Difluorocycloprop-1-en-1-yl)benzene, also known as DFCB, is a chemical compound that belongs to the class of cyclopropenes. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (3,3-Difluorocycloprop-1-en-1-yl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property makes (3,3-Difluorocycloprop-1-en-1-yl)benzene a useful tool in organic synthesis and biological imaging.

Biochemical And Physiological Effects

(3,3-Difluorocycloprop-1-en-1-yl)benzene has been shown to have low toxicity in vitro and in vivo studies. It has been studied for its potential use as a fluorescent probe for imaging of cancer cells. (3,3-Difluorocycloprop-1-en-1-yl)benzene has also been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3,3-Difluorocycloprop-1-en-1-yl)benzene is its ease of synthesis and purification. It is also stable under various conditions, making it a useful tool in organic synthesis and biological imaging. However, one of the limitations of (3,3-Difluorocycloprop-1-en-1-yl)benzene is its low solubility in water, which can limit its use in biological applications.

Future Directions

There are several future directions for the study of (3,3-Difluorocycloprop-1-en-1-yl)benzene. One potential area of research is the development of new synthetic methodologies using (3,3-Difluorocycloprop-1-en-1-yl)benzene as a building block. Another area of research is the development of new fluorescent probes for biological imaging. Additionally, (3,3-Difluorocycloprop-1-en-1-yl)benzene could be studied for its potential use in drug discovery and development.
Conclusion
In conclusion, (3,3-Difluorocycloprop-1-en-1-yl)benzene is a promising compound that has potential applications in various scientific fields. Its ease of synthesis and stability make it a useful tool in organic synthesis and biological imaging. Further research is needed to fully understand the mechanism of action and potential applications of (3,3-Difluorocycloprop-1-en-1-yl)benzene.

Synthesis Methods

(3,3-Difluorocycloprop-1-en-1-yl)benzene can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,3-difluorocyclopropene with benzene in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(3,3-Difluorocycloprop-1-en-1-yl)benzene has shown potential applications in various scientific fields such as organic chemistry, material science, and medicinal chemistry. It can be used as a building block in the synthesis of complex organic molecules and polymers. (3,3-Difluorocycloprop-1-en-1-yl)benzene has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

138101-00-5

Product Name

(3,3-Difluorocycloprop-1-en-1-yl)benzene

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

IUPAC Name

(3,3-difluorocyclopropen-1-yl)benzene

InChI

InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H

InChI Key

FKPIRBZASXPNCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC2(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC2(F)F

synonyms

Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI)

Origin of Product

United States

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